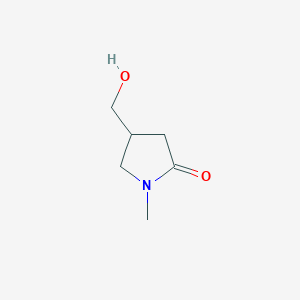
4-(Hydroxymethyl)-1-methylpyrrolidin-2-on
Übersicht
Beschreibung
4-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Identifizierung und Optimierung von Toll-like-Rezeptor-7-Agonisten
4-(Hydroxymethyl)-1-methylpyrrolidin-2-on: wird als Reagenz bei der Identifizierung und Optimierung von Pteridinon-Toll-like-Rezeptor-7-Agonisten verwendet. Diese Agonisten haben potenzielle Anwendungen in der oralen Behandlung von viraler Hepatitis und stellen einen bedeutenden Fortschritt in der antiviralen Therapie dar.
Synthese von CB2-Cannabinoid-Rezeptor-Agonisten
Diese Verbindung dient als Ausgangsmaterial für die Synthese von 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanon, das als CB2-Cannabinoid-Rezeptor-Agonist wirkt. Solche Agonisten sind wegen ihres therapeutischen Potenzials bei der Behandlung von Schmerzen, Entzündungen und anderen Erkrankungen von Interesse.
Alkylaminophenol-Verbindungssynthese
Die Verbindung ist ein wichtiger Bestandteil bei der Synthese von biologisch wichtigen Alkylaminophenol-Verbindungen . Diese Verbindungen werden häufig in der Krebsbehandlung eingesetzt, da sie eine antiproliferative Wirkung gegen Krebszellen haben.
Quantenchemische Berechnungen
This compound wird mittels quantenchemischer Berechnungen auf seine elektronischen und strukturellen Eigenschaften untersucht. Diese Studien sind entscheidend für das Verständnis der molekularen Eigenschaften und der potenziellen Anwendungen im Wirkstoffdesign.
Spektroskopische Studien
Die Verbindung wird mit spektroskopischen Methoden wie FTIR, UV, NMR und rechnergestützten spektroskopischen Studien analysiert. Diese Analysen sind essenziell für die Bestätigung der Struktur synthetisierter Verbindungen und für die Qualitätskontrolle in pharmazeutischen Anwendungen.
Nichtlineare optische (NLO) Analyse
Es wird auch auf seine nichtlinearen optischen Eigenschaften untersucht. NLO-Materialien sind wichtig für Anwendungen in der Photonik, einschliesslich optischer Datenspeicherung und Lasertechnologie.
Thermodynamische Parameteranalyse
Die Forschung umfasst die Untersuchung von thermodynamischen Parametern wie Rotationskonstanten, Entropie und Wärmekapazität . Diese Parameter sind wichtig, um die Stabilität und Reaktivität der Verbindung unter verschiedenen Bedingungen vorherzusagen.
Entwicklung von Arzneimittelwirkstoffen
Schliesslich wird die Verbindung bei der Entwicklung neuer Arzneimittelwirkstoffe durch synthetische Wege wie die Petasis-Reaktion verwendet. Diese Reaktion wird wegen ihrer milden Bedingungen bevorzugt und ist in der medizinischen Chemie für die Entwicklung neuer Therapeutika von entscheidender Bedeutung.
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-5(4-8)2-6(7)9/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJLDXOAORTQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619993 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59887-20-6 | |
| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate](/img/structure/B1323357.png)
![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)

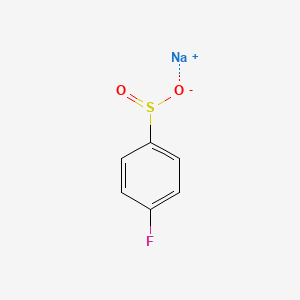



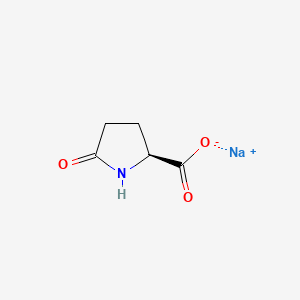


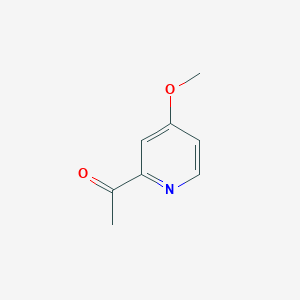
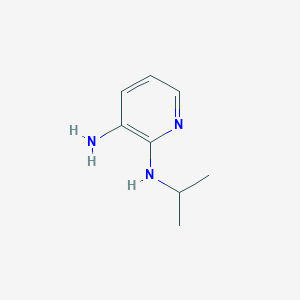
![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)

